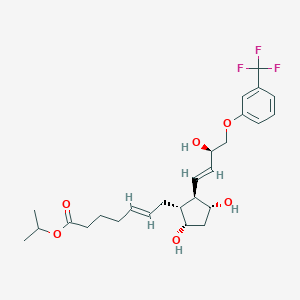

Travoprost 5,6-trans isomer

概要

説明

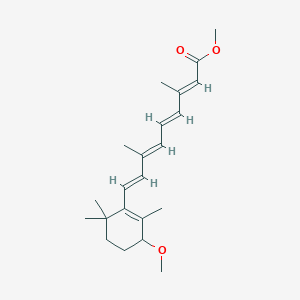

Travoprost 5,6-trans isomer is the inactive isomer of Travoprost . It is an isopropyl ester proagent and a high affinity, selective FP prostaglandin full receptor agonist .

Synthesis Analysis

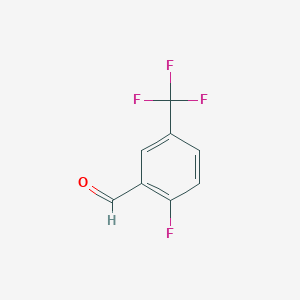

The synthesis of Travoprost involves a total of 22 synthetic steps, with the longest linear sequence being 16 steps from 3-hydroxybenzotrifluoride . A study has shown that the stability of Travoprost in eye drops was assessed using Travoprost content, 5,6-trans isomer, 15-keto derivative, and total impurities .Chemical Reactions Analysis

The chemical reactions of Travoprost 5,6-trans isomer involve the use of FC (F) (F)C1=CC=CC (OC [C@H] (O)/C=C/ [C@H]2 [C@H] (O)C [C@H] (O) [C@@H]2C/C=C/CCCC (OC ©C)=O)=C1 . The stability of the eye drops was assessed using Travoprost content, 5,6-trans isomer, 15-keto derivative, and total impurities .科学的研究の応用

Ophthalmology: Glaucoma Treatment

Travoprost 5,6-trans isomer: is primarily used in the treatment of glaucoma , a condition characterized by elevated intraocular pressure (IOP) that can lead to optic nerve damage . The compound is effective in reducing IOP by increasing the outflow of aqueous humor from the eye. A new preservative-free formulation has been developed to enhance ocular bioavailability and minimize potential side effects associated with preservatives .

Pharmacokinetics: Enhanced Bioavailability

Research has focused on improving the bioavailability of Travoprost 5,6-trans isomer through innovative formulations. One study assessed the compatibility of excipients with the active substance and evaluated the stability of a formula candidate, its viscosity upon instillation, and its pharmacokinetic profile in rabbits compared to the commercially approved medicine Travatan® .

Drug Delivery Systems: Intraocular Implants

A significant advancement in the application of Travoprost 5,6-trans isomer is the development of intraocular implants. These implants provide sustained release of the medication directly into the eye, potentially improving patient compliance and treatment outcomes. Clinical trials have evaluated the safety and efficacy of fast-eluting and slow-eluting types of these implants .

Synthetic Chemistry: Chemoenzymatic Synthesis

The compound’s synthesis is of interest in the field of synthetic chemistry. A unified strategy for the chemoenzymatic total synthesis of prostaglandins, including Travoprost 5,6-trans isomer , has been guided by biocatalytic retrosynthesis. This approach showcases the potential of biocatalysis in constructing complex molecules .

Experimental Controls: Isomer Applications

As an isomer of Travoprost, the 5,6-trans isomer serves as an experimental control in research studies. It helps in understanding the pharmacological profile and therapeutic index of Travoprost by providing a comparative standard .

Chemical Analysis: Stability Assessment

The stability of Travoprost 5,6-trans isomer in pharmaceutical formulations is crucial for ensuring efficacy and safety. Analytical methods, such as differential scanning calorimetry and nuclear magnetic resonance, are used to assess the stability of eye drops containing the compound, following the USP monograph for travoprost ophthalmic solutions .

Veterinary Medicine: Prostaglandin Analogues

While the focus is often on human medicine, Travoprost 5,6-trans isomer and its analogues also find applications in veterinary medicine. They are used to treat conditions similar to glaucoma in animals, demonstrating the compound’s versatility across species .

Medicinal Chemistry: Structure-Activity Relationship (SAR)

In medicinal chemistry, the structure-activity relationship (SAR) of Travoprost 5,6-trans isomer is studied to understand how structural changes can affect its biological activity. This knowledge is essential for the design of new analogues with improved efficacy and reduced side effects .

作用機序

Mode of Action

The mode of action of Travoprost 5,6-trans isomer involves its interaction with the FP prostanoid receptor. By binding to the FP receptor, Travoprost increases the outflow of aqueous humour via the trabecular meshwork and uveoscleral pathways . This results in a reduction of intraocular pressure . Unlike other prostaglandin analogues, Travoprost demonstrates full agonism and high selectivity at the prostanoid receptor, reporting a higher efficacy in reducing intraocular pressure and a reduced risk for developing off-target side effects .

Pharmacokinetics

It is known that the ester moiety of the free acid allows for enhanced penetration into the aqueous humour This suggests that the compound has good bioavailability

Result of Action

The molecular and cellular effects of Travoprost’s action primarily involve the reduction of intraocular pressure. By increasing the outflow of aqueous humour, Travoprost reduces the pressure within the eye . This can help prevent damage to the optic nerve, which can occur due to high intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension .

Action Environment

The action of Travoprost 5,6-trans isomer can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride, a common preservative in eye drops, is known to cause local inflammation when used chronically . Therefore, alternative solubilizing agents like polysorbate 80 (PS80) are being explored to enhance the ocular bioavailability of prostaglandin analogues like Travoprost

Safety and Hazards

将来の方向性

A new preservative-free formulation for the enhanced ocular bioavailability of prostaglandin analogues in glaucoma has been developed . This new formulation uses polysorbate 80 (PS80) as a solubilizing agent simultaneously with sodium hyaluronate (NaHA) as a thickener and cytoprotective agent for the corneal surface . The results showed that this new formula enhanced the ocular bioavailability of the drug, making it a promising product to control intraocular pressure with a potential reduced dosage of Travoprost, therefore minimizing its related side effects .

特性

IUPAC Name |

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLKVHSHYCHOC-JPVYXPJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1563176-59-9 | |

| Record name | (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-(+)-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

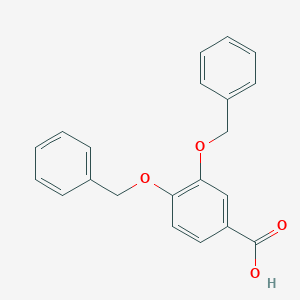

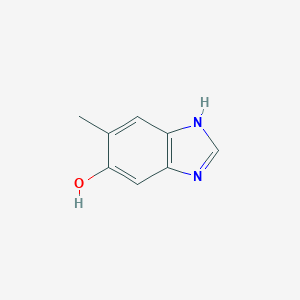

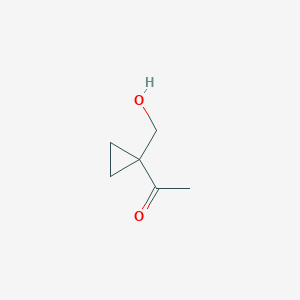

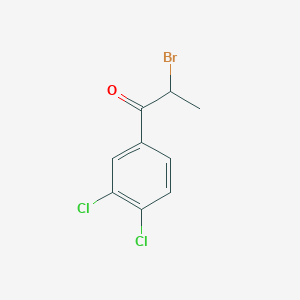

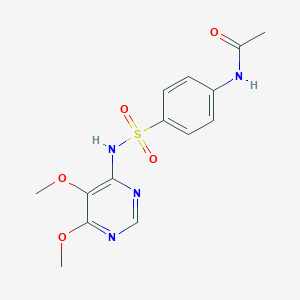

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)